4-Bromo-2-ethoxy-N-ethylbenzamide
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Overview
Description
4-Bromo-2-ethoxy-N-ethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the fourth position, an ethoxy group at the second position, and an ethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-N-ethylbenzamide typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzene ring reacts with an ethylating agent such as ethyl iodide in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the ethoxy-bromobenzene intermediate with ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-N-ethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in a Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-Bromo-2-ethoxy-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets are subject to ongoing research and may involve complex biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-ethylbenzamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
2-Ethoxy-N-ethylbenzamide: Lacks the bromine atom, which may influence its chemical properties and applications.
4-Bromo-2-methoxy-N-ethylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical behavior.
Uniqueness
4-Bromo-2-ethoxy-N-ethylbenzamide is unique due to the combination of the bromine atom and the ethoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
4-bromo-2-ethoxy-N-ethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13-11(14)9-6-5-8(12)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNPLCHNYJXCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)Br)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681834 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245563-10-3 |
Source
|
Record name | Benzamide, 4-bromo-2-ethoxy-N-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-ethoxy-N-ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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